molecular formula C24H18Br3ClN2O5 B11554060 2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11554060
M. Wt: 689.6 g/mol
InChI Key: XPDPXBNANPEVCG-XKJRVUDJSA-N
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Description

2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound that features multiple functional groups, including ethoxy, tribromophenoxy, hydrazinylidene, and chlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 2,4,6-tribromophenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 2-ethoxy-4-formylphenyl 2-chlorobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
  • 2-ethoxy-4-[(E)-{2-[(2,4,6-dibromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Uniqueness

2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H18Br3ClN2O5

Molecular Weight

689.6 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H18Br3ClN2O5/c1-2-33-21-9-14(7-8-20(21)35-24(32)16-5-3-4-6-19(16)28)12-29-30-22(31)13-34-23-17(26)10-15(25)11-18(23)27/h3-12H,2,13H2,1H3,(H,30,31)/b29-12+

InChI Key

XPDPXBNANPEVCG-XKJRVUDJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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